![molecular formula C5H5ClN2O B596456 5-Amino-6-chloropyridin-2-ol CAS No. 1227581-42-1](/img/structure/B596456.png)
5-Amino-6-chloropyridin-2-ol
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Description
5-Amino-6-chloropyridin-2-ol is a chemical compound with the molecular formula C5H5ClN2O . It has a molecular weight of 144.558.
Molecular Structure Analysis
The molecular structure of 5-Amino-6-chloropyridin-2-ol consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and two double bonds. It also has an amino group (-NH2) and a hydroxyl group (-OH) attached to the ring .Chemical Reactions Analysis
While specific chemical reactions involving 5-Amino-6-chloropyridin-2-ol are not available, a related compound, 6-halo-2-pyridones, has been found to catalyze ester aminolysis .Scientific Research Applications
Catalytic Applications
5-Amino-6-chloropyridin-2-ol serves as a substrate in selective amination reactions catalyzed by palladium complexes. For example, its transformation under palladium catalysis results in high yields of aminated products, demonstrating the compound's utility in the synthesis of chemically modified pyridines with potential applications in pharmaceuticals and agrochemicals (Ji, Li, & Bunnelle, 2003).
Spectroscopic Analysis
Research involving spectroscopic studies, such as Fourier Transform Infrared (FT-IR) and FT-Raman spectra, has been conducted to understand the vibrational properties of 5-Amino-6-chloropyridin-2-ol. These studies provide insights into the molecular structure and behavior, which are crucial for developing materials with specific optical and electronic properties (Al-Otaibi, 2015).
Crystal Structure Determination
The compound's crystal structure has been analyzed to understand its molecular interactions and packing arrangements. Such studies are fundamental in materials science for designing new molecular materials with desired physical and chemical properties (Pourayoubi, Ghadimi, & Valmoozi, 2007).
Electrocatalytic Applications
5-Amino-6-chloropyridin-2-ol is explored in the electrosynthesis of organic compounds, such as the synthesis of 6-aminonicotinic acid under mild conditions. These processes highlight the compound's potential in facilitating environmentally friendly synthetic routes (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
properties
IUPAC Name |
5-amino-6-chloro-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-3(7)1-2-4(9)8-5/h1-2H,7H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSZBXLJPSKYRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-chloropyridin-2-ol |
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